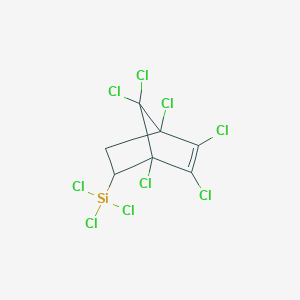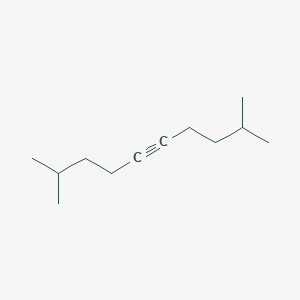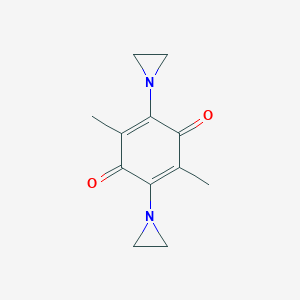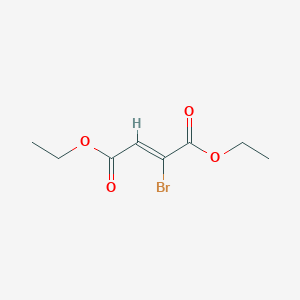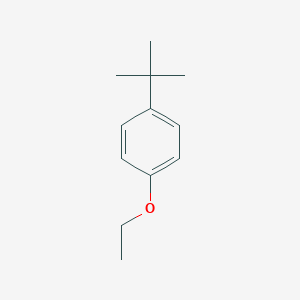
p-tert-Butylphenetole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-tert-Butylphenetole, also known as 4-tert-butylphenetole, is an organic compound with the molecular formula C12H18O. It is a colorless liquid with a pleasant odor and is widely used in the fragrance industry. P-tert-Butylphenetole is a versatile compound that has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
P-tert-butylphenetole is a phenolic compound that can undergo oxidative metabolism by cytochrome P450 enzymes. The metabolites of p-tert-butylphenetole can bind to various cellular targets and exert biological effects. The mechanism of action of p-tert-butylphenetole is complex and involves multiple pathways and targets.
Biochemical and Physiological Effects:
P-tert-butylphenetole has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. P-tert-butylphenetole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-tert-butylphenetole is a useful model compound for studying the metabolism and toxicity of phenolic compounds. It is readily available and can be synthesized in large quantities. However, p-tert-butylphenetole has limitations in terms of its solubility and stability in biological systems. It can also undergo non-specific binding to cellular components, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of p-tert-butylphenetole. One direction is to investigate the metabolism and toxicity of p-tert-butylphenetole in vivo using animal models. Another direction is to study the transport and metabolism of p-tert-butylphenetole in human cells and tissues. Additionally, the development of novel analytical methods for the detection and quantification of p-tert-butylphenetole in biological samples could facilitate its use as a biomarker for exposure to phenolic compounds.
Métodos De Síntesis
P-tert-butylphenetole can be synthesized by the reaction of p-tert-butylphenol and methanol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields p-tert-butylphenetole as the main product.
Aplicaciones Científicas De Investigación
P-tert-butylphenetole has been widely used in scientific research as a model compound for studying the metabolism and toxicity of phenolic compounds. It has been used as a substrate for cytochrome P450 enzymes and has been shown to undergo oxidative metabolism in vitro. P-tert-butylphenetole has also been used as a probe for studying the transport and metabolism of phenolic compounds in various biological systems.
Propiedades
Número CAS |
17269-94-2 |
|---|---|
Nombre del producto |
p-tert-Butylphenetole |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-tert-butyl-4-ethoxybenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
RMSGBIDKBWPHMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)(C)C |
Otros números CAS |
17269-94-2 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



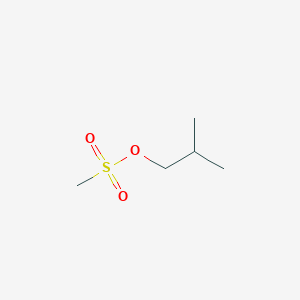
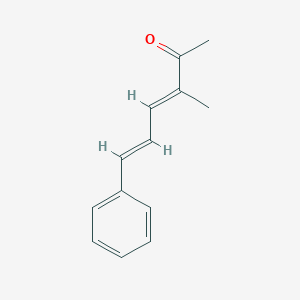
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
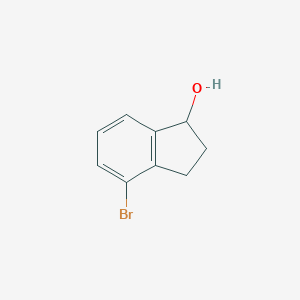
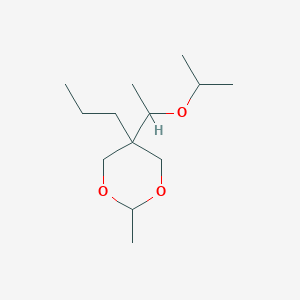
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
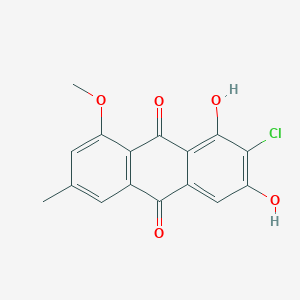
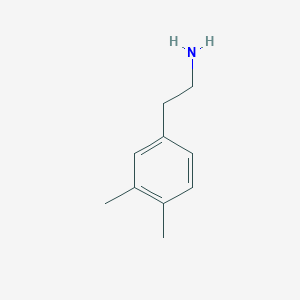
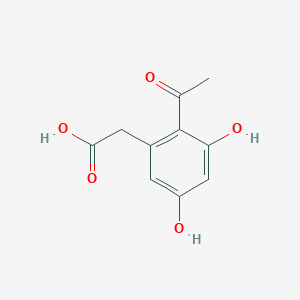
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
